molecular formula C14H14N2O2 B13443155 2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B13443155
M. Wt: 242.27 g/mol
InChI Key: QLUTUFYUCQMKNH-UHFFFAOYSA-N
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Description

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that features a pyrano[4,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrano[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound with a unique pyrano-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a p-tolyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Synthesis

The compound features a fused bicyclic structure that includes both pyran and pyrimidine rings. The synthesis of this compound typically involves multi-step organic reactions, often employing catalysts to improve yield and selectivity. Common synthetic pathways include:

  • Formation of Pyran Ring : Reaction of appropriate aldehydes with urea or thiourea.
  • Cyclization : Utilizing nucleophilic attacks to form the final bicyclic structure.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds within this structural class have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated significant inhibition against MDA-MB-231 breast cancer cells with IC50 values comparable to established chemotherapeutics like paclitaxel .
  • Antifungal Properties : Similar compounds have been evaluated for antifungal activity against pathogens such as Botrytis cinerea, showing efficacy at concentrations as low as 50 mg/L .
  • Enzyme Inhibition : The potential for inhibiting key enzymes related to cancer and other diseases has been explored, with some derivatives exhibiting strong enzyme inhibition characteristics.

Comparative Analysis with Similar Compounds

The unique substitution pattern and fused ring system of this compound may enhance its binding affinity and selectivity towards biological targets compared to structurally similar compounds. Below is a comparative table illustrating notable compounds with similar frameworks:

Compound NameStructureUnique Features
5-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-oneStructureStrong enzyme inhibition; used in cancer therapy.
Pyrano[2,3-d]pyrimidine derivativesStructureKnown for diverse biological activities including anti-inflammatory effects.
Pyrazolo[3,4-d]pyrimidinesStructureNotable for their role as kinase inhibitors; significant anticancer potential.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Cell Line Studies : In vitro studies on the MDA-MB-231 cell line revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity comparable to standard treatments like paclitaxel .
  • Mechanistic Insights : Research has suggested that the mechanism of action may involve modulation of specific signaling pathways associated with cell proliferation and apoptosis in cancer cells. Further studies are needed to elucidate these pathways in detail.
  • Synergistic Effects : Some studies indicate that combining this compound with other therapeutic agents may enhance its efficacy, suggesting potential for use in combination therapies for cancer treatment.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methylphenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)13-15-12-6-7-18-8-11(12)14(17)16-13/h2-5H,6-8H2,1H3,(H,15,16,17)

InChI Key

QLUTUFYUCQMKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2

Origin of Product

United States

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